molecular formula C15H18ClNO4S B2882259 8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1281683-42-8

8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2882259
CAS No.: 1281683-42-8
M. Wt: 343.82
InChI Key: KFODJZXZUMPAES-UHFFFAOYSA-N
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Description

8-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a sulfonylated (E)-2-(2-chlorophenyl)ethenyl group. This structure confers unique physicochemical properties, including rigidity from the spirocyclic system and electronic modulation from the sulfonyl and chlorophenyl moieties. The (E)-ethenyl linkage ensures stereochemical specificity, which may influence binding interactions in biological systems.

Properties

IUPAC Name

8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c16-14-4-2-1-3-13(14)5-12-22(18,19)17-8-6-15(7-9-17)20-10-11-21-15/h1-5,12H,6-11H2/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFODJZXZUMPAES-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)S(=O)(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCO2)S(=O)(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a sulfonyl group and a dioxane moiety. Its chemical formula is C15H16ClN2O3SC_{15}H_{16}ClN_2O_3S with a molecular weight of approximately 350.82 g/mol. The presence of the chlorophenyl group suggests potential interactions with biological targets, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of azaspiro compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (µg/mL)Target Organism
This compoundTBDTBD
Compound A8S. aureus
Compound B16E. coli

Note: MIC values for the target compound are yet to be determined (TBD) in current literature.

Cytotoxicity Studies

In vitro studies have demonstrated that certain azaspiro compounds can induce cytotoxic effects in cancer cell lines. For example, compounds similar to this compound have shown selective toxicity towards human cancer cell lines while exhibiting minimal effects on normal cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Selectivity Index
HepG215.6>10
Vero20.3>8

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds with sulfonyl groups often act as enzyme inhibitors by mimicking substrate structures, thereby blocking active sites.
  • Disruption of Cellular Processes : The spirocyclic structure may interfere with cellular signaling pathways or DNA replication processes, leading to apoptosis in cancer cells.
  • Interaction with Membrane Components : The lipophilic nature of the chlorophenyl group may facilitate membrane penetration, enhancing the compound's bioavailability and efficacy.

Case Studies

Recent studies have explored the therapeutic potential of azaspiro compounds in treating infections and cancers:

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of azaspiro compounds for their activity against mycobacterial strains, highlighting significant inhibitory concentrations against resistant strains .
  • Cytotoxicity Profiling : Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines, revealing promising results in terms of selective toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane with structurally related spirocyclic sulfonamides and related derivatives. Key differences in substituents, molecular weights, and functional groups are highlighted to illustrate structure-activity relationships (SAR).

Compound Name Substituent Molecular Weight Key Structural Features References
This compound (E)-2-(2-Chlorophenyl)ethenylsulfonyl ~345.8 (calculated) Spirocyclic core with sulfonylated ethenyl and 2-chlorophenyl groups N/A (target compound)
8-[(4-Chlorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane 4-Chlorophenylsulfonyl 314.8 Direct sulfonyl linkage to 4-chlorophenyl; lacks ethenyl spacer
8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane 2-Bromo-4,5-difluorophenylsulfonyl 410.2 Halogen-rich substituent (Br, F) for enhanced electrophilicity
8-[4-(Ethylsulphonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane 4-(Ethylsulfonyl)-2-nitrophenyl 368.4 Nitro group for redox activity; ethylsulfonyl for steric bulk
8-(2-Fluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane 2-Fluoro-4-nitrophenyl 282.3 Nitro and fluoro groups for dual electronic effects
8-(4-bromoMobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane 4-Bromobenzyl 312.2 Benzyl substituent with bromine for lipophilicity
8-[(4-Fluorophenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane 4-Fluorophenylsulfonyl 300.3 Fluorine substituent for metabolic stability
2-Chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one Chloroacetyl 219.7 Ketone group for nucleophilic reactivity

Key Observations from SAR Analysis

Substituent Position and Halogen Effects :

  • The 2-chlorophenyl group in the target compound may enhance binding to hydrophobic pockets compared to 4-chlorophenyl analogs (e.g., ).
  • Fluorine substitution (as in ) improves metabolic stability and electron-withdrawing capacity, whereas bromine () increases steric bulk and lipophilicity.

Sulfonyl vs. The (E)-ethenyl spacer in the target compound may reduce steric hindrance compared to direct aryl-sulfonyl linkages.

Ketone derivatives () are more reactive toward nucleophiles, suggesting utility in covalent inhibitor development.

Pharmacological Implications

While the target compound lacks direct activity data in the provided evidence, its analogs have been explored in medicinal chemistry:

  • Enzyme Inhibition : Sulfonamide spirocycles (e.g., ) are common in ATPase or protease inhibition due to sulfonyl interactions with catalytic residues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis involves multi-step reactions, often starting with spirocyclic precursors. Key steps include:

  • Spirocyclic Core Formation : Refluxing with p-toluenesulfonic acid in acetone/water (1:1 ratio, 0.5 M concentration) to form the 1,4-dioxa-8-azaspiro[4.5]decane scaffold .
  • Sulfonylation : Introducing the sulfonyl group via reaction with 2-chlorophenyl ethenyl sulfonyl chloride in dichloromethane under inert conditions .
  • Catalyst Optimization : Triethylamine or sodium hydride enhances reaction efficiency by neutralizing acidic byproducts .
  • Yield Optimization : Polar aprotic solvents (e.g., DMF) improve solubility, while continuous flow reactors minimize side reactions in scaled-up syntheses .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups (e.g., sulfonyl, spirocyclic ether) and confirm stereochemistry. 2D NMR (e.g., COSY) resolves spatial arrangements .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 427.08) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .

Q. How is the compound’s stability evaluated under experimental storage conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% relative humidity (RH) for 4 weeks, analyzing degradation products via LC-MS .
  • Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) improves long-term stability at -80°C .
  • In Vitro Stability : Monitor degradation in cell culture media (e.g., DMEM) over 24 hours using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known sulfonamide inhibitors) .
  • Orthogonal Validation : Combine enzymatic assays (IC50 determination) with surface plasmon resonance (SPR) to measure binding kinetics .
  • Meta-Analysis : Pool data from independent studies to identify trends (e.g., correlation between sulfonyl substituents and antibacterial activity) .

Q. What strategies elucidate structure-activity relationships (SAR) for pharmacological applications?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., halogenation at the 2-chlorophenyl group) and test activity (Table 1) .

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cytochrome P450) .

  • In Vivo Profiling : Compare pharmacokinetic parameters (e.g., half-life, bioavailability) of analogs in rodent models .

    Table 1: Structural Analogs and Biological Activities

    Compound ModificationBiological ActivityKey Reference
    2-Fluorophenyl sulfonylEnhanced enzyme inhibition
    3-Chlorophenyl substitutionAntibacterial (MIC = 2 μM)
    4-Methoxyphenyl etherNeuroprotective effects

Q. How are synthetic routes optimized for industrial scalability without compromising purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing reaction time from 24 hours (batch) to 2 hours .
  • Solvent Recycling : Recover acetone/water mixtures via fractional distillation .
  • Process Analytical Technology (PAT) : Use inline IR spectroscopy to monitor reaction progress in real-time .

Methodological Notes

  • Contradiction Handling : Conflicting NMR signals (e.g., overlapping peaks) are resolved by variable-temperature NMR or heteronuclear single-quantum coherence (HSQC) .
  • Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX files) and share via platforms like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.